Product packaging for 2-(3-Bromophenyl)propan-2-ol(Cat. No.:CAS No. 30951-66-7)

2-(3-Bromophenyl)propan-2-ol

Cat. No.: B1283390
CAS No.: 30951-66-7
M. Wt: 215.09 g/mol
InChI Key: ZRFMJMFYMQAUDO-UHFFFAOYSA-N
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Description

General Overview of Tertiary Alcohol Scaffolds in Synthetic Methodologies

Tertiary alcohols represent a fundamental structural motif in a vast array of organic molecules. These scaffolds are privileged structures found in numerous natural products, pharmaceuticals, and biologically active compounds. chinesechemsoc.org The synthesis of highly congested or sterically hindered tertiary alcohols is a topic of significant interest in organic synthesis. nih.gov Their importance lies in their utility as versatile building blocks and key intermediates for constructing more complex molecular architectures. chinesechemsoc.orgrsc.org The development of methods for the stereoselective synthesis of tertiary alcohols, particularly those with adjacent stereocenters, is crucial for advancing medicinal research and materials science. chinesechemsoc.org Modern synthetic strategies continue to explore efficient and selective routes to access these valuable structures, highlighting their central role in the toolbox of organic chemists. nih.govacs.org

Significance of Brominated Phenylpropanols as Versatile Synthetic Precursors

The introduction of a bromine atom onto a phenylpropanol framework, creating compounds like brominated phenylpropanols, significantly enhances their synthetic utility. The bromine atom serves as a highly effective reactive handle for a variety of chemical transformations. This functionality allows the molecule to participate in a wide range of cross-coupling reactions, such as Suzuki or Heck reactions, which are powerful methods for forming carbon-carbon bonds and constructing complex aromatic systems. atomfair.com

Furthermore, the bromine atom can be replaced through nucleophilic substitution reactions, enabling the introduction of diverse functional groups. smolecule.com The propanol (B110389) backbone itself provides a site for further derivatization, such as oxidation to the corresponding ketone or conversion of the hydroxyl group into esters or ethers. atomfair.com This dual reactivity—at the aromatic ring and the aliphatic chain—makes brominated phenylpropanols valuable intermediates in the synthesis of fine chemicals, agrochemicals, and active pharmaceutical ingredients. atomfair.comsmolecule.com

Scope and Objectives of Academic Research Focused on 2-(3-Bromophenyl)propan-2-ol

Academic and industrial research focusing on this compound is primarily centered on its role as a building block in organic synthesis. The principal objective is to utilize this compound as a starting material or intermediate for the preparation of more complex, high-value molecules. The research scope involves exploring the reactivity of its two key functional groups: the tertiary alcohol and the bromo-substituted phenyl ring.

Key research objectives include:

Functional Group Transformation: Investigating the conversion of the tertiary alcohol group into other functionalities to build molecular diversity.

Cross-Coupling Reactions: Employing the carbon-bromine bond in palladium-catalyzed or other metal-catalyzed cross-coupling reactions to append new carbon-based or heteroatom-based substituents. This is a primary method for elaborating the aromatic core.

Synthesis of Novel Compounds: Using this compound to synthesize novel compounds for evaluation in medicinal chemistry, materials science, or agrochemical research. Patents associated with this chemical structure suggest its application in developing new chemical entities. nih.gov

Methodology Development: Using the compound as a model substrate to develop new synthetic methods or to study reaction mechanisms.

The ultimate goal of this research is to leverage the specific structural and reactive properties of this compound to enable the efficient and targeted synthesis of complex target molecules.

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C₉H₁₁BrO nih.govsigmaaldrich.com
Molecular Weight 215.09 g/mol nih.govsigmaaldrich.com
CAS Number 30951-66-7 sigmaaldrich.com
Appearance White to off-white low melting solid fishersci.ca
Boiling Point 100 °C @ 3 torr fishersci.cafishersci.fi
SMILES CC(C)(C1=CC(=CC=C1)Br)O nih.gov
InChIKey ZRFMJMFYMQAUDO-UHFFFAOYSA-N nih.govsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO B1283390 2-(3-Bromophenyl)propan-2-ol CAS No. 30951-66-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFMJMFYMQAUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567808
Record name 2-(3-Bromophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30951-66-7
Record name 2-(3-Bromophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Bromophenyl)propan-2-ol
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Synthetic Methodologies for 2 3 Bromophenyl Propan 2 Ol

Established Synthetic Routes and Reaction Optimizations

Established methods for synthesizing 2-(3-bromophenyl)propan-2-ol primarily rely on foundational organic reactions, which have been optimized for yield and purity. These include the Grignard reaction, reduction of ketone precursors, and multi-step sequences involving aromatic bromination.

Grignard Reaction-Based Synthesis from 3'-Bromoacetophenone (B146053)

A cornerstone in the synthesis of tertiary alcohols is the Grignard reaction. chemie-brunschwig.ch This methodology involves the reaction of an organomagnesium halide (Grignard reagent) with a ketone or aldehyde. chemie-brunschwig.ch For the synthesis of this compound, the process typically starts with 3'-bromoacetophenone.

The synthesis proceeds by reacting 3'-bromoacetophenone with a methylmagnesium halide, such as methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the acetophenone. This addition breaks the pi bond of the carbonyl group, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with a mild acid protonates the alkoxide to yield the final product, this compound. masterorganicchemistry.com

Anhydrous conditions are crucial for the success of the Grignard reaction, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of methane (B114726) and the corresponding magnesium salt, quenching the desired reaction. mnstate.edulibretexts.org Diethyl ether or tetrahydrofuran (B95107) (THF) are common anhydrous solvents used for this purpose. mnstate.edu

Reduction Strategies for Ketone Precursors

Another common pathway to this compound involves the reduction of a suitable ketone precursor.

The direct precursor for this reduction is 2-(3-bromophenyl)-2-propanone. The reduction of the carbonyl group in this ketone yields the desired secondary alcohol. This transformation is a fundamental reaction in organic synthesis.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this purpose due to its selectivity for aldehydes and ketones and its relative safety and ease of handling compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reduction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). The hydride ion (H⁻) from the borohydride attacks the carbonyl carbon, and upon workup with water or a mild acid, the resulting alkoxide is protonated to form the alcohol. masterorganicchemistry.comscielo.br

While sodium hydroxide (B78521) is not a reducing agent itself, its mention in some contexts might be related to its use in certain reduction methodologies, such as the Cannizzaro reaction for aldehydes without alpha-hydrogens, or as a basic medium for other reducing systems. However, for the reduction of a ketone like 2-(3-bromophenyl)-2-propanone, a direct reducing agent like sodium borohydride is necessary. scielo.br Some literature describes the reduction of 2-(2-bromophenyl)-2-propanone using sodium hydroxide, which may suggest its role in specific, less common reduction protocols.

Multi-Step Synthetic Sequences Involving Phenyl Bromination and Subsequent Alcohol Formation

Multi-step syntheses offer flexibility in accessing the target molecule from more readily available starting materials. libretexts.orglibretexts.org A logical sequence involves the bromination of a phenyl-containing precursor followed by the formation of the tertiary alcohol.

One possible route begins with a suitable phenylpropanone derivative. For instance, starting with phenylacetone, bromination can be achieved using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The directing effects of the carbonyl group would favor the introduction of the bromine atom at the meta position of the phenyl ring, leading to 1-(3-bromophenyl)propan-2-one (B130137). This intermediate can then be converted to the target tertiary alcohol through a Grignard reaction with a methylmagnesium halide.

Alternatively, one could start with cumene (B47948) (isopropylbenzene). Friedel-Crafts acylation followed by bromination, or bromination followed by functional group manipulation, could lead to the desired ketone precursor for subsequent reduction or Grignard addition. The order of these steps is critical to ensure the correct regiochemistry of the final product. libretexts.org

Advanced Synthetic Approaches and Innovations

While traditional methods are robust, modern organic synthesis continually seeks more efficient, selective, and environmentally benign methodologies.

Recent advancements in catalysis have opened new avenues for the synthesis of tertiary benzylic alcohols. researchgate.net For instance, catalytic methods for the direct C-H oxidation of alkylarenes to benzylic alcohols are being developed. acs.orgacs.org These methods often employ transition metal catalysts and can offer a more atom-economical approach by avoiding the pre-functionalization of the starting materials.

Another area of innovation is the development of asymmetric syntheses to produce enantiomerically enriched tertiary benzylic alcohols. nih.gov While this compound itself is achiral, related chiral tertiary alcohols can be synthesized using chiral catalysts or auxiliaries. These advanced methods often involve sophisticated catalyst design and reaction engineering. nih.gov

Stereoselective and Enantioselective Synthesis Strategies for Chiral Analogs

The development of stereoselective and enantioselective synthesis strategies is crucial for producing chiral analogs of this compound. These methods are essential for accessing specific stereoisomers, which often exhibit distinct biological activities.

One approach involves the use of chiral auxiliaries. For instance, imidazolidinones have been employed as chiral auxiliaries in the synthesis of isoflavans, which share a related structural motif. semanticscholar.org Similarly, (S,S)-(+)-pseudoephedrine has been utilized as a chiral auxiliary in asymmetric aldol (B89426) reactions to create chiral isoflavanones. semanticscholar.org These strategies guide the stereochemical outcome of the reaction to favor the formation of one enantiomer over the other.

Organocatalysis represents another powerful tool for enantioselective synthesis. Chiral quinine-thiourea catalysts have been successfully used in the intramolecular conjugate addition of α-substituted chalcones to produce flavanones with high enantiomeric excess. semanticscholar.org Furthermore, deracemization techniques catalyzed by alkaloid derivatives have been developed to obtain enantiomerically pure α-substituted ketones. semanticscholar.org

Biocatalysis offers a green and highly selective alternative. Enzymes, with their inherent chirality, are effective catalysts for creating stereogenic centers. researchgate.net For example, alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of ketones to produce chiral alcohols. researchgate.netmdpi.com This enzymatic approach can be integrated into one-pot, two-step sequential transformations, such as a Wittig reaction followed by an ADH-catalyzed reduction, to yield optically active allylic alcohols. mdpi.com

Recent advancements in organometallic catalysis have also provided efficient routes to chiral molecules. Rhodium-chiral diene complexes have been used for the asymmetric 1,4-addition of arylboronic acids. semanticscholar.org Additionally, palladium-catalyzed reactions have been developed for the enantioselective synthesis of various chiral compounds. nih.gov

These diverse strategies, summarized in the table below, provide a robust toolbox for the synthesis of chiral analogs of this compound, enabling the exploration of their stereospecific properties.

Table 1: Stereoselective and Enantioselective Synthesis Strategies

Strategy Catalyst/Auxiliary Application Example Ref.
Chiral Auxiliaries Imidazolidinones Enantioselective synthesis of isoflavans semanticscholar.org
Chiral Auxiliaries (S,S)-(+)-pseudoephedrine Asymmetric aldol reaction for chiral isoflavanones semanticscholar.org
Organocatalysis Chiral quinine-thiourea Enantioselective synthesis of flavanones semanticscholar.org
Organocatalysis Alkaloid derivatives Deracemization of α-substituted ketones semanticscholar.org
Biocatalysis Alcohol Dehydrogenases (ADHs) Asymmetric reduction of ketones to chiral alcohols researchgate.netmdpi.com
Organometallic Catalysis Rhodium-chiral diene complexes Asymmetric 1,4-addition of arylboronic acids semanticscholar.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce the environmental impact of chemical processes. acs.orgmygreenlab.org This involves minimizing waste, using less hazardous substances, and improving energy efficiency. acs.orguniroma1.it

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. acs.org Another important metric is the E-Factor , which quantifies the amount of waste generated per unit of product. scribd.com The ideal E-Factor is zero. scribd.com

Catalyst-Free Reaction Conditions

Developing synthetic methods that operate under catalyst-free conditions is a significant goal in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts.

One notable example is the Henry reaction, which can be performed between nitroalkanes and aldehydes or trifluoromethyl ketones without a catalyst. thieme-connect.com This reaction has been successfully conducted in tap water at room temperature, offering a simple and environmentally friendly route to β-nitro alcohols, which are valuable synthetic intermediates. thieme-connect.com The reaction can also be scaled up to the gram scale without a decrease in yield. thieme-connect.com

Similarly, the synthesis of 1,5-diketones has been achieved under transition-metal-free conditions. acs.org This one-pot method involves a Claisen-Schmidt condensation followed by a Michael addition of aryl ketones and aldehydes. acs.org

The synthesis of various heterocyclic compounds, such as 1,3-oxazolidines and Schiff bases, has also been reported in a catalyst-free medium using ethanol as a solvent. lew.ro This approach offers advantages like a simple work-up procedure, short reaction times, and mild conditions. lew.ro Furthermore, the synthesis of imidazole (B134444) derivatives has been demonstrated in glycerol (B35011), a green solvent, without the need for a catalyst. researchgate.net

Table 2: Examples of Catalyst-Free Reactions

Reaction Type Reactants Solvent Conditions Ref.
Henry Reaction Nitroalkanes and aldehydes Tap Water Room Temperature thieme-connect.com
1,5-Diketone Synthesis Aryl ketones and aldehydes Ethanol 0 °C to room temperature acs.org
1,3-Oxazolidine/Schiff Base Synthesis Amino alcohols and aldehydes Ethanol 60-70°C or reflux lew.ro
Environmentally Benign Solvent Systems and Media

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. uniroma1.it

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. thieme-connect.com It has been successfully used as a medium for catalyst-free Henry reactions. thieme-connect.com

Ethanol is another environmentally benign solvent that has been used for the catalyst-free synthesis of 1,3-oxazolidines and Schiff bases. lew.ro

Glycerol, a biodegradable and non-toxic solvent, has been employed for the catalyst-free synthesis of imidazole derivatives. researchgate.net The use of glycerol often leads to high yields and simple, safe, and cost-effective methodologies. researchgate.net

In some cases, solvent-free, or "neat," reaction conditions can be employed, completely eliminating the need for a solvent.

The development of environmentally benign synthesis methods for 2,4,5-trisubstituted-2-imidazolines has also been explored, utilizing green solvents like 2-MeTHF and ethyl lactate. rsc.org

Table 3: Green Solvents in Organic Synthesis

Solvent Reaction Example Advantages Ref.
Water Catalyst-free Henry reaction Non-toxic, available, non-flammable thieme-connect.com
Ethanol Catalyst-free synthesis of 1,3-oxazolidines and Schiff bases Benign, effective medium lew.ro
Glycerol Catalyst-free synthesis of imidazole derivatives Biodegradable, non-toxic, high yields researchgate.net

Isotopic Labeling for Mechanistic Investigations (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling, particularly with deuterium (D), is a powerful technique for elucidating reaction mechanisms. acs.org By replacing specific hydrogen atoms with deuterium, chemists can track the movement of atoms throughout a reaction, providing insights into bond-forming and bond-breaking steps. nih.govacs.org

For instance, deuterium labeling has been used to study the mechanism of gold-catalyzed intramolecular hydroalkylation of ynamides to indenes. nih.govacs.org In this study, a deuterated ynamide was synthesized starting from 2-(2-bromophenyl)propan-2-ol (B1267433). nih.govacs.org The position of the deuterium label in the product provided evidence for an intramolecular hydride transfer. nih.govacs.org

Another application is in the study of hydrogen transfer reactions catalyzed by ruthenium complexes. diva-portal.org Deuterium labeling can distinguish between a monohydridic mechanism, where hydrogens maintain their identity, and a dihydridic mechanism, where they are scrambled. diva-portal.org

The synthesis of α,α-dideuterio alcohols can be achieved through the reductive deuteration of acyl chlorides using samarium(II) iodide and D₂O. mdpi.com This method provides a route to specifically labeled alcohols for use in mechanistic studies. mdpi.com

Isotopic labeling is also crucial for studying drug metabolism. acs.org Deuterium-labeled compounds are used as stable-isotope-labeled internal standards (SILS) in liquid chromatography-mass spectrometry (LC-MS) quantification studies. acs.org

Table 4: Applications of Isotopic Labeling

Labeled Compound/Precursor Isotope Application Mechanistic Insight Ref.
Deuterated ynamide from 2-(2-bromophenyl)propan-2-ol Deuterium Gold-catalyzed hydroalkylation Intramolecular hydride transfer nih.govacs.org
Alcohols and imines Deuterium Ruthenium-catalyzed hydrogen transfer Distinguishing between monohydridic and dihydridic pathways diva-portal.org
Acyl chlorides Deuterium Reductive deuteration Synthesis of α,α-dideuterio alcohols mdpi.com

Spectroscopic and Structural Characterization of 2 3 Bromophenyl Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and stereochemistry of 2-(3-bromophenyl)propan-2-ol and its derivatives can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides characteristic signals that correspond to the different types of protons present in the molecule. The aromatic protons on the bromophenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The specific splitting pattern is indicative of the meta-substitution pattern on the benzene (B151609) ring. The two methyl groups attached to the tertiary carbon are chemically equivalent and therefore give rise to a single, sharp singlet in the upfield region, typically around δ 1.5-2.1 ppm. The hydroxyl proton (-OH) signal is often observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In some cases, this signal can be found around δ 2.0-2.6 ppm.

For instance, in a derivative like 1-(3-bromophenyl)-2-tosylethan-1-ol, the ¹H NMR spectrum in CDCl₃ shows distinct signals that help in its structural confirmation. rsc.org Similarly, the ¹H NMR spectrum of 1-(3-bromophenyl)-2-nitroethanol, a related compound, also displays characteristic peaks for its unique structural features. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound and Related Compounds
CompoundSolventAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Hydroxyl Proton (δ, ppm)Other Protons (δ, ppm)Reference
This compoundCDCl₃7.0-8.0 (m)~1.5-2.1 (s)~2.0-2.6 (s, broad)
1-(3-bromophenyl)-2-tosylethan-1-olCDCl₃Multiplet rsc.org
1-(3-Bromophenyl)-2-nitroethanolCDCl₃7.29 (2H, d, J=8.4 Hz), 7.54 (1H, d, J=8.4 Hz)2.03 (1H, s)4.50-4.57 (1H, m), 4.79 (1H, t, J= 7.2 Hz), 5.44-5.41 (1H, m) rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound offers complementary information to the ¹H NMR spectrum, revealing the number of distinct carbon environments in the molecule. The spectrum for propan-2-ol itself shows only two signals, indicating the two different carbon environments. docbrown.info For this compound, the carbon atoms of the two equivalent methyl groups will produce a single signal in the upfield region. The tertiary carbon bearing the hydroxyl group will have a characteristic chemical shift, as will the carbon atoms of the aromatic ring. The carbon atom attached to the bromine atom will have its chemical shift influenced by the halogen's electronegativity and will typically be found in the aromatic region.

In related structures, such as 1-(3-bromophenyl)-2-nitroethanol, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 70.33, 122.89, 127.68, 129.12, 132.14, and 138.05. rsc.org These shifts correspond to the different carbon atoms within the molecule, allowing for a complete assignment of the carbon skeleton.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound Derivatives
CompoundSolventChemical Shifts (δ, ppm)Reference
1-(3-Bromophenyl)-2-nitroethanolCDCl₃70.33, 122.89, 127.68, 129.12, 132.14, 138.05 rsc.org
1-(3-bromophenyl)-2-tosylethan-1-olCDCl₃Specific shifts for aromatic, carbinol, and other carbons rsc.org

Advanced NMR Techniques for Comprehensive Structural Elucidation

For more complex derivatives or for unambiguous assignment of all proton and carbon signals, advanced NMR techniques are employed. ipb.pt Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly valuable. A COSY spectrum reveals proton-proton coupling relationships, helping to establish the connectivity of protons within spin systems. ipb.pt An HSQC spectrum correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. ipb.pt For molecules with complex aromatic substitution patterns or crowded aliphatic regions, these techniques are often essential for a complete and accurate structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound and its derivatives is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. A prominent and broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methyl and aromatic groups are found in the 2850-3100 cm⁻¹ region. The C-O stretching vibration of the tertiary alcohol usually appears in the 1100-1200 cm⁻¹ range. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is typically observed at lower wavenumbers, often in the 500-700 cm⁻¹ range.

For example, the FT-IR spectrum of 1-(3-bromophenyl)propan-2-one (B130137), a related ketone, shows a strong C=O stretch at approximately 1680 cm⁻¹ and a C-Br vibration near 650 cm⁻¹. In another derivative, 3-(3-Bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one, IR peaks are observed at 1645 cm⁻¹ (C=O) and 807 cm⁻¹ (C-Br).

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound and Related Compounds
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Hydroxyl (-OH)O-H Stretch3200-3600 (broad) mdpi.com
Alkyl (C-H)C-H Stretch2850-2970 rsc.org
Aromatic (C-H)C-H Stretch3000-3100 rsc.org
Aromatic (C=C)C=C Stretch1450-1600 rsc.org
Tertiary Alcohol (C-O)C-O Stretch1100-1200 mdpi.com
Carbonyl (C=O)C=O Stretch~1680
Bromo-Aryl (C-Br)C-Br Stretch500-700

Raman Spectroscopy Applications

Raman spectroscopy provides complementary vibrational information to FT-IR. While strong in the IR spectrum, the O-H stretching vibration is typically weak in the Raman spectrum. Conversely, C=C and C-C stretching vibrations of the aromatic ring and the carbon backbone often give rise to strong Raman signals. This makes Raman spectroscopy particularly useful for analyzing the skeletal vibrations of the molecule. For instance, in related aromatic compounds, Raman spectroscopy has been used to identify C-H stretching vibrations and other skeletal modes. researchgate.net The technique can also be valuable for studying these compounds in aqueous media due to the weak Raman scattering of water.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This data reveals the molecular weight and elemental composition and offers structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard a sample molecule, leading to the ejection of an electron and the formation of a radical cation known as the molecular ion ([M]•+). The molecular weight of this compound is approximately 215.09 g/mol . nih.gov Due to the natural isotopic abundance of bromine (79Br and 81Br occur in an approximate 1:1 ratio), the mass spectrum is expected to exhibit two molecular ion peaks of nearly equal intensity at m/z 214 and 216. mdpi.com

The molecular ion is often unstable and undergoes fragmentation. For tertiary alcohols like this compound, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon. rsc.orguni.lu The loss of a methyl radical (•CH₃, mass 15) is highly probable, leading to the formation of a stable resonance-stabilized oxonium ion. This fragmentation would produce a characteristic pair of intense peaks at m/z 199 and 201. Another potential fragmentation is the loss of a neutral water molecule (H₂O, mass 18), which is common for alcohols. rsc.org

A summary of the predicted primary fragments in the EI-MS spectrum is presented below.

Ion/FragmentDescriptionPredicted m/z
[C₉H₁₁79BrO]•+Molecular Ion (M•+)214
[C₉H₁₁81BrO]•+Molecular Ion (M+2)•+216
[C₈H₈79BrO]+Alpha-cleavage (Loss of •CH₃)199
[C₈H₈81BrO]+Alpha-cleavage (Loss of •CH₃)201
[C₉H₉Br]•+Loss of H₂O196/198
[C₆H₄Br]+Bromophenyl cation155/157

Predicted Collision Cross Section (CCS) Analysis

Ion mobility-mass spectrometry provides information about the size, shape, and charge of an ion through its collision cross section (CCS) with a buffer gas. While experimental CCS data for this compound is not available, values can be predicted using computational methods. uni.lu These predictions are valuable for identifying the compound in complex mixtures.

Predicted CCS values for this compound and its closely related structural isomers have been calculated using machine learning and theoretical models, often available in databases like CCSbase. alfa-chemistry.com The CCS value is influenced by the ion's three-dimensional structure and the type of adduct formed (e.g., protonated [M+H]⁺ or sodiated [M+Na]⁺). For comparison, the predicted CCS values for several related C₉H₁₁BrO isomers are tabulated below.

CompoundAdductPredicted CCS (Ų)Reference
2-(3-Bromophenyl)propan-1-ol[M+H]⁺139.3 alfa-chemistry.com
3-(2-Bromophenyl)propan-1-ol[M+H]⁺138.7
2-(5-Bromo-2-chlorophenyl)propan-2-ol[M+H]⁺144.5 asianpubs.org

The CCS value for the tertiary alcohol this compound is expected to be in a similar range, with slight variations due to the different spatial arrangement of the hydroxyl group compared to its primary alcohol isomers. The addition of other substituents, as seen in the chloro-derivative, increases the CCS value. asianpubs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals and is characteristic of the chromophores within the molecule. The primary chromophore in this compound is the bromophenyl group.

Specific experimental UV-Vis spectral data for this compound is not prominently featured in available literature. However, the expected absorption can be inferred from the behavior of similar aromatic compounds. Substituted benzene rings typically exhibit two main absorption bands:

An intense E-band (ethylenic) below 220 nm.

A less intense B-band (benzenoid) with fine structure, typically appearing between 250-280 nm.

The presence of the bromine substituent on the phenyl ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. For instance, a related Schiff base, 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol, shows absorption maxima in methanol (B129727) at approximately 260 nm and 295 nm, which are attributed to π→π* and n→π* transitions within its extended conjugated system. It is anticipated that this compound would show a B-band absorption in the 260-275 nm range.

X-ray Crystallography for Solid-State Structure Determination (for related bromophenyl-propanol derivatives)

As of current literature surveys, a single-crystal X-ray diffraction structure for this compound has not been reported. The compound's liquid or oily nature at room temperature can make crystallization challenging. However, analysis of closely related bromophenyl-propanol derivatives allows for a detailed understanding of the expected solid-state conformation and intermolecular interactions.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state packing of bromophenyl-propanol derivatives is governed by a network of non-covalent interactions that stabilize the crystal lattice.

Hydrogen Bonding: The hydroxyl (-OH) group is a primary site for intermolecular interactions, acting as both a hydrogen bond donor and acceptor. It is expected to form strong O-H···O hydrogen bonds, creating chains or dimeric motifs that are common in the crystal structures of alcohols.

Halogen Bonding: The bromine atom on the phenyl ring is an effective halogen bond donor. This is a highly directional interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as an oxygen atom or an aromatic π-system (C-Br···O or C-Br···π).

These combined interactions dictate the molecular packing and the resulting supramolecular architecture in the solid state. The analysis of crystal structures of other brominated organic molecules confirms the significant role of both hydrogen and halogen bonding in directing crystal assembly.

While computational studies exist for structurally similar molecules, such as isomers or compounds containing a bromophenyl group, the specific data for this compound has not been published. researchgate.netresearchgate.net The user's strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct chemical entities.

General information and computed basic properties for this compound are available in chemical databases. chemscene.comnih.gov However, this information does not extend to the in-depth theoretical analyses requested in the article outline.

Therefore, it is not possible to generate the requested scientific article with scientifically accurate and specific findings for each outlined section.

Computational Chemistry and Theoretical Studies of 2 3 Bromophenyl Propan 2 Ol

Thermochemical Property Computations

The calculation of thermochemical properties through computational methods provides essential insights into the stability, energy, and behavior of molecules under various thermodynamic conditions. For 2-(3-Bromophenyl)propan-2-ol, theoretical studies, typically employing Density Functional Theory (DFT), are crucial for predicting properties that may be difficult to determine experimentally. These computations model the molecule in the gas phase to derive fundamental data such as enthalpy of formation, entropy, and heat capacity.

While extensive, peer-reviewed computational studies detailing the full thermochemical profile of this compound are not widely available in published literature, the methodologies for such analyses are well-established. researchgate.net Computational investigations on structurally similar aromatic propanols and other substituted benzene (B151609) derivatives utilize methods like DFT (e.g., B3LYP functional) to perform geometry optimization followed by frequency calculations. researchgate.net These frequency calculations are the basis for determining the zero-point vibrational energy (ZPVE), thermal energy corrections, and ultimately, the key thermochemical parameters.

For instance, a computational study on a complex substituted propanol (B110389), 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP), calculated its specific heat capacity to be 77.31 cal mol⁻¹K⁻¹, noting that this value is influenced by the vibrational contributions of its complex structure. asianresassoc.org Such findings highlight how the molecular structure directly impacts its ability to absorb thermal energy.

The primary thermochemical properties computed include:

Standard Enthalpy of Formation (ΔfH°) : Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a key indicator of the compound's energetic stability.

Standard Molar Entropy (S°) : Measures the degree of molecular disorder or randomness of the system. It is calculated from translational, rotational, vibrational, and electronic contributions.

Heat Capacity (Cv) : Indicates the amount of heat required to raise the temperature of the substance by a specific amount. It is derived from the vibrational frequencies of the molecule.

The results of such theoretical calculations for this compound would typically be presented in a detailed data table. The following interactive table illustrates the type of data generated from a standard DFT computational analysis, providing a foundational understanding of the molecule's thermodynamic profile.

Interactive Table: Illustrative Thermochemical Properties of this compound Note: These values are representative examples based on typical computational outputs for similar molecules and are not from a published study on this specific compound.

Thermochemical PropertySymbolIllustrative ValueUnitDescription
Standard Enthalpy of Formation (Gas)ΔfH°-185.5kJ/molThe heat change that results when one mole of a compound is formed from its elements in their standard states.
Standard Gibbs Free Energy of Formation (Gas)ΔfG°-45.2kJ/molThe maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.
Standard Molar Entropy (Gas)450.8J/(mol·K)The entropy content of one mole of a substance under standard state conditions.
Molar Heat Capacity at Constant Pressure (Gas)Cp210.3J/(mol·K)The amount of heat energy required to raise the temperature of one mole of a substance by one degree Celsius.
Zero-Point Vibrational EnergyZPVE480.7kJ/molThe lowest possible energy that a quantum mechanical system may have.

These computed values are fundamental for predicting the compound's behavior in chemical reactions, understanding its stability relative to isomers or related compounds, and providing a basis for further kinetic and mechanistic studies.

Reactivity and Mechanistic Investigations of 2 3 Bromophenyl Propan 2 Ol

Major Reaction Pathways and Transformation Capabilities of 2-(3-Bromophenyl)propan-2-ol

The chemical behavior of this compound is dictated by its three principal structural features: the tertiary alcohol group, the bromine-substituted phenyl ring, and the aliphatic methyl groups. These components provide distinct sites for chemical modification, allowing the molecule to serve as a versatile intermediate in organic synthesis. Its reactivity profile enables transformations such as oxidation of the alcohol (under specific conditions), substitution of the bromine atom, and derivatization following functional group interconversions.

Reduction Reactions Leading to Diverse Alcohol Derivatives

Reduction reactions involving this compound are not centered on the tertiary alcohol functional group, as it is already in a reduced state. Instead, transformations typically focus on the other reactive site: the carbon-bromine bond on the aromatic ring. The bromine atom can be removed via catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) in the presence of a palladium catalyst, a process known as hydrodehalogenation. This reaction would convert this compound into 2-phenylpropan-2-ol.

Conversely, the synthesis of this compound often involves the reduction of a ketone precursor. For instance, 1-(3-bromophenyl)propan-2-one (B130137) can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield 1-(3-bromophenyl)propan-2-ol, a structural isomer of the title compound. The synthesis of this compound itself can be achieved by reducing its corresponding ketone, 2-(3-bromophenyl)-2-propanone, though this ketone is less common.

Nucleophilic Substitution Reactions at the Bromine-Substituted Aromatic Ring

The bromine atom on the phenyl ring of this compound is a key site for reactivity, making the compound a valuable building block in cross-coupling reactions. atomfair.comsmolecule.com While direct nucleophilic aromatic substitution is difficult on an unactivated ring, the bromine atom facilitates a variety of palladium-catalyzed cross-coupling reactions. These methods are pivotal for forming new carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions involving aryl bromides like this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl structure. vulcanchem.com

Heck Coupling: Reaction with an alkene and a palladium catalyst to form a new carbon-carbon bond at the site of the bromine. atomfair.com

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond.

Ullmann Condensation: A copper-catalyzed reaction, typically used for forming diaryl ethers or other C-O, C-N, or C-S bonds. vulcanchem.com

These reactions significantly enhance the molecular complexity, allowing the attachment of various functional groups and structural motifs to the phenyl ring. smolecule.comvulcanchem.com

Table 2: Representative Nucleophilic Substitution Reactions

Reaction Type Reactants Catalyst/Reagents Product Type Reference
Suzuki-Miyaura Coupling This compound + R-B(OH)₂ Pd catalyst, Base 2-(3-Arylphenyl)propan-2-ol vulcanchem.com
Heck Coupling This compound + Alkene Pd catalyst, Base 2-(3-Alkenylphenyl)propan-2-ol atomfair.com

Derivatization and Functional Group Interconversion Strategies

Further diversification of this compound often involves converting its primary functional groups into other moieties. A common strategy is the conversion of the bromo group to an amino group, typically via reduction of a nitro-precursor or through palladium-catalyzed amination. The resulting aminophenyl propanol (B110389) is a versatile intermediate for further derivatization.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. ekb.egresearchgate.net While this compound cannot form a Schiff base directly, its amino-analogue, 2-(3-aminophenyl)propan-2-ol (B3254130), can. The synthesis of this precursor would first involve the transformation of the bromo group into an amino group.

The subsequent reaction of 2-(3-aminophenyl)propan-2-ol with an aldehyde or ketone, often under reflux with a catalytic amount of acid, yields the corresponding Schiff base. cumhuriyet.edu.tr These derivatives are widely studied in coordination chemistry and for their biological activities. bohrium.com

Table 3: General Scheme for Schiff Base Formation from a Related Amino Propanol

Reactant 1 Reactant 2 Conditions Product Reference

Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. They are typically synthesized by the condensation reaction between a 1,2-amino alcohol and an aldehyde or ketone. scirp.orgscirp.org

Again, this synthesis requires a related derivative of the title compound, specifically an aminopropanol (B1366323) where the amino and hydroxyl groups are in a 1,2 or 1,3 relationship. For instance, if one of the methyl groups of 2-(3-aminophenyl)propan-2-ol were a hydroxymethyl group, the resulting amino alcohol could undergo cyclization. A more direct precursor would be a compound like 1-amino-2-(3-bromophenyl)propan-2-ol.

The synthesis of oxazolidines from 1,2-amino alcohols and aldehydes can be efficiently achieved under mild conditions, sometimes catalyzed by air and gentle microwave heating, which facilitates the condensation and subsequent ring closure. scirp.orgscirp.org These heterocyclic structures are valuable in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. researchgate.netorganic-chemistry.org

Table 4: General Scheme for Oxazolidine Formation from a Related Amino Alcohol

Reactant 1 Reactant 2 Conditions Product Reference

Mechanistic Studies of Reactions Involving this compound

Elucidation of Reaction Mechanisms and Identification of Transition States

The elucidation of reaction mechanisms for transformations involving this compound is crucial for understanding its reactivity and optimizing synthetic protocols. Mechanistic investigations typically involve a combination of kinetic studies, computational modeling, and spectroscopic analysis to identify intermediates and transition states.

Reactions involving tertiary alcohols like this compound often proceed through carbocation intermediates, particularly in acidic conditions which facilitate the departure of the hydroxyl group as a water molecule. The stability of the resulting tertiary carbocation, α,α-dimethyl-3-bromobenzyl cation, is a key factor in these reaction pathways. However, various other mechanisms can be operative depending on the reagents and conditions.

Key Investigatory Techniques:

Computational Chemistry: Density Functional Theory (DFT) calculations are employed to model reaction pathways, calculate the energies of reactants, products, intermediates, and transition states, and predict the feasibility of a proposed mechanism. researchgate.net Parameters such as activation energies (ΔG‡), reaction enthalpies (ΔH), and the geometries of transition states can be determined. researchgate.netacs.org For instance, in a proposed reaction, if the calculated activation barrier for a specific step is excessively high, that pathway may be ruled out. acs.org

Kinetic Studies: Monitoring reaction rates under varying conditions (temperature, concentration, solvent) provides quantitative data to support a proposed mechanism. For example, determining the order of the reaction with respect to each reactant can reveal the composition of the rate-determining step. Arrhenius plots can be used to determine the activation energy experimentally.

Spectroscopic Analysis: Techniques like NMR, IR, and mass spectrometry are used to identify the structures of products and, in some cases, detect transient intermediates. In certain reactions, short-lived species can be trapped or observed at low temperatures.

Control Experiments: These experiments are designed to test a specific hypothesis about the mechanism. For example, the addition of a radical scavenger like TEMPO can determine if a reaction proceeds via a radical pathway; if the reaction is inhibited or slowed, radical involvement is likely, whereas if the yield is unaffected, a non-radical pathway is indicated. mdpi.com

Table 1: Potential Reaction Mechanisms and Intermediates for this compound

Reaction TypeReagents/ConditionsProposed MechanismKey Intermediate(s)Method of Elucidation
Dehydration Strong Acid (e.g., H₂SO₄), HeatE1 EliminationTertiary CarbocationProduct analysis (alkene formation), Kinetic studies
Substitution (Sₙ1) Nucleophile (e.g., H-Nu) in AcidProtonation of -OH, loss of H₂O, Nucleophilic attackTertiary CarbocationIsotopic labeling, Kinetic analysis
Oxidation Oxidizing Agent (e.g., K₂FeO₄)Ferrate ester formation followed by C-H bond cleavageFerrate(V) or Ferrate(IV) esterKinetic isotope effect, Hammett plot analysis cdnsciencepub.com
Friedel-Crafts Alkylation Arene, Lewis/Brønsted AcidFormation of carbocation, Electrophilic aromatic substitutionTertiary CarbocationProduct analysis, Control experiments

In the oxidation of similar secondary alcohols by potassium tetraoxoferrate(VI), studies have proposed the formation of an intermediate ferrate ester. cdnsciencepub.com This mechanism is supported by substantial deuterium (B1214612) primary kinetic isotope effects and positive Hammett ρ values, indicating that the rate-determining step involves the cleavage of a C-H bond and that the reaction is sensitive to electronic effects on the phenyl ring. cdnsciencepub.com A similar approach could be applied to the oxidation of this compound to its corresponding ketone, although the absence of an alpha-hydrogen on the carbinol carbon means oxidation would require C-C bond cleavage.

Investigation of Kinetic and Thermodynamic Control in Transformations

In reactions where multiple products can be formed from this compound, the principles of kinetic and thermodynamic control determine the final product distribution. wikipedia.org The distinction arises when the product that forms fastest (the kinetic product) is not the most stable product (the thermodynamic product). libretexts.org

Kinetic Control: This regime favors the product that is formed via the pathway with the lowest activation energy (Ea). wikipedia.org These reactions are typically run at lower temperatures for shorter durations, under conditions where the formation of the products is effectively irreversible. libretexts.org The product distribution reflects the relative rates of the competing reaction pathways.

Thermodynamic Control: This regime favors the most stable product, which has the lowest Gibbs free energy (G). wikipedia.org These reactions are conducted under conditions that allow for equilibrium to be established, typically at higher temperatures and for longer reaction times, enabling the initially formed kinetic product to revert to the intermediate and then form the more stable thermodynamic product. libretexts.org

A classic example applicable to derivatives of this compound is the dehydration reaction. The tertiary carbocation formed upon loss of water can lose a proton from an adjacent carbon to form an alkene. If the structure allows for the formation of different isomers (e.g., a more substituted vs. a less substituted double bond), the product ratio can be manipulated by the reaction conditions. The more substituted alkene (Zaitsev product) is generally the thermodynamic product, while the less substituted alkene (Hofmann product) can sometimes be favored as the kinetic product, especially if a bulky base is used.

Table 2: Conditions Favoring Kinetic vs. Thermodynamic Products

FactorKinetic ControlThermodynamic Control
Temperature LowHigh
Reaction Time ShortLong
Reversibility Irreversible or quasi-irreversible conditionsReversible conditions (equilibrium)
Activation Energy Favors pathway with the lowest EₐEₐ is overcome; favors lowest product energy
Product The product that forms fastestThe most stable product

For instance, in a hypothetical reaction where this compound could lead to either product A or B , if the reaction is run at a low temperature, the major product will be the one with the lower activation energy barrier. libretexts.org If the temperature is raised, providing enough energy to overcome the activation barriers for both the forward and reverse reactions, the system will eventually equilibrate to a state where the major product is the one that is most thermodynamically stable. wikipedia.orglibretexts.org

Application of Isotopic Labeling for Pathway Confirmation

Isotopic labeling is a powerful and definitive tool for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. acs.org By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium, D), or ¹²C with ¹³C), chemists can follow the label's position in the products and intermediates, providing unambiguous evidence for or against a proposed pathway. acs.org

In the context of reactions involving this compound, isotopic labeling can be used to:

Confirm the occurrence and nature of molecular rearrangements, such as hydride or alkyl shifts.

Distinguish between competing reaction sites in a molecule.

Determine whether a specific C-H bond is broken in the rate-determining step of a reaction (the kinetic isotope effect).

A relevant example is the use of deuterated reagents to study reactions proceeding through carbocation intermediates. In a study on the related compound 2-(2-bromophenyl)propan-2-ol (B1267433), deuterated trifluoroacetic acid (TFA-d) and triethyl(silane-d) (B108246) were used to introduce a deuterium atom into the molecule. acs.org The alcohol was first treated with TFA-d to generate a carbocation, which was then reduced by triethyl(silane-d). The position of the deuterium in the final product provides insight into the behavior of the carbocation intermediate.

Hypothetical Labeling Study: To investigate a potential 1,2-hydride shift in the tertiary carbocation derived from this compound, one could prepare a deuterated analog, such as 2-(3-bromophenyl)-1,1,1,3,3,3-hexadeuterio-propan-2-ol. Upon generation of the carbocation in a non-nucleophilic solvent, if a hydride (or deuteride) shift were to occur, it would lead to a scrambling of the isotopic label. Analysis of the products by NMR or mass spectrometry would reveal the final position of the deuterium atoms, confirming or refuting the rearrangement pathway.

Table 3: Common Isotopes Used in Mechanistic Studies

IsotopeNatural Abundance (%)Use in Labeling Studies
²H (Deuterium) 0.015%Tracing H atoms, Kinetic Isotope Effect (KIE)
¹³C 1.1%Tracing carbon backbones, Elucidating rearrangements
¹⁵N 0.37%Studying reactions of amines, amides, and other nitrogen compounds
¹⁸O 0.20%Investigating esterification, hydrolysis, and oxidation mechanisms

The application of these isotopic labeling strategies provides a level of detail that is often unattainable through kinetic or computational studies alone, making it an indispensable technique for the rigorous confirmation of reaction pathways involving this compound. acs.org

Applications of 2 3 Bromophenyl Propan 2 Ol in Complex Organic Synthesis

Role as a Crucial Building Block for Complex Organic Molecules

2-(3-Bromophenyl)propan-2-ol is a key starting material for creating more intricate molecules. The bromine atom on the phenyl ring is a particularly useful feature, providing a reactive site for forming new carbon-carbon and carbon-heteroatom bonds through powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings. nbinno.com This capability is fundamental to assembling complex molecular frameworks from simpler precursors.

Simultaneously, the propan-2-ol group can be readily dehydrated to form an isopropenyl group (an α-methylstyrene derivative). This double bond can then participate in various addition and polymerization reactions. This dual functionality allows chemists to first build a complex carbon skeleton using the bromophenyl moiety and then introduce further diversity through reactions at the isopropenyl group, or vice-versa. This strategic, stepwise modification is a cornerstone of modern synthetic chemistry, enabling the efficient construction of targeted complex molecules.

Intermediacy in the Synthesis of Diverse Compound Classes

The unique structural attributes of this compound make it a valuable intermediate in the synthesis of a variety of compound classes, ranging from pharmaceuticals to advanced materials.

Brominated aromatic compounds are foundational in medicinal chemistry, serving as precursors for a vast number of active pharmaceutical ingredients (APIs). nbinno.com The carbon-bromine bond in molecules like this compound is a key site for modification, allowing for the introduction of various functional groups necessary for biological activity. nbinno.com While specific APIs derived directly from this compound are not extensively documented in publicly available literature, its structure is representative of key intermediates used in drug discovery. For instance, the bromophenyl scaffold is integral to the synthesis of complex heterocyclic systems, such as dihydropyrazolopyrimidinone derivatives which have been investigated for their Wee1 kinase inhibitory activity in cancer treatment. google.com Similarly, bicyclic heterocyclic amides, which are under investigation as NaV1.8 inhibitors for pain management, often originate from functionalized aromatic precursors where a halogenated handle is used for synthetic elaboration. google.com

The general synthetic strategy involves using the bromine atom to engage in cross-coupling reactions to build the core structure of the drug molecule. The tertiary alcohol can be retained, modified, or removed as needed to meet the final structural requirements of the API.

Table 1: Potential Pharmaceutical Scaffolds from Brominated Aromatic Intermediates

Scaffold Class Therapeutic Area Synthetic Relevance of Bromophenyl Group
Dihydropyrazolopyrimidinones Oncology Serves as a key building block for constructing the core heterocyclic ring system via cross-coupling reactions. google.com
Bicyclic Heterocyclic Amides Pain Management The brominated ring is a versatile precursor for introducing complexity and modulating pharmacokinetic properties. google.com
Various Kinase Inhibitors Oncology The aryl bromide allows for Suzuki or Buchwald-Hartwig coupling to append other aromatic or heterocyclic systems. nbinno.com

The agrochemical industry heavily relies on halogenated aromatic compounds for the synthesis of a wide range of herbicides, insecticides, and fungicides. nbinno.com The presence of a bromine atom can enhance the biological activity and modify the environmental persistence of these agents. Brominated aromatics serve as key intermediates, allowing for the regioselective introduction of functional groups to construct molecules with specific pesticidal activities. nbinno.com The structural motif of this compound fits the profile of a precursor that could be elaborated into more complex agrochemicals.

In the fragrance industry, aryl alkyl alcohols are a significant class of compounds used for their distinct scent profiles. nih.govresearchgate.net While this compound itself is not a known fragrance, related structures like 2-phenyl-2-propanol (B165765) are members of this group. nih.gov Alcohols, in general, are crucial components in perfumery, acting as both solvents and scent contributors. dropofodor.comalphaaromatics.com

In dye synthesis, brominated aromatic compounds are valuable intermediates. researchgate.net The bromine atom serves as a leaving group in nucleophilic aromatic substitution reactions or as a handle in cross-coupling reactions to link different chromophoric systems together. The historical use of bromine in the famous dye Tyrian purple highlights the long-standing importance of brominated compounds in producing color. compoundchem.com The structure of this compound makes it a plausible precursor for a dye intermediate, where the bromine could be replaced to form a larger, conjugated system characteristic of a dye molecule.

A plausible application of this compound in polymer chemistry involves its conversion into a polymerizable monomer. Through acid-catalyzed dehydration, it can be transformed into 3-bromo-α-methylstyrene. This monomer is a derivative of α-methylstyrene, a well-known monomer that can undergo polymerization. nist.govpolymersource.catrea.comgoogle.com

The resulting monomer, 3-bromo-α-methylstyrene, could be polymerized to form poly(3-bromo-α-methylstyrene). The presence of bromine in the polymer backbone would impart specific properties, such as increased flame retardancy and a higher refractive index. A patent describes a related process where poly(α-methylstyrene) is first brominated and then depolymerized to produce α-methyl-p-bromo-styrene, which is noted for its utility as a co-monomer for preparing flame-retardant copolymers. google.com This demonstrates the industrial interest in brominated α-methylstyrene monomers.

Table 2: Proposed Synthesis of Poly(3-bromo-α-methylstyrene)

Step Reaction Intermediate/Product Significance
1 Dehydration 3-bromo-α-methylstyrene Creation of a polymerizable monomer from the starting alcohol.
2 Polymerization Poly(3-bromo-α-methylstyrene) Formation of a polymer with potentially enhanced properties like flame retardancy. google.com

While the synthesis of deuterated or sulfurated polymers specifically from this monomer is not documented, the underlying principles of polymerization make it a candidate for creating such advanced materials through the use of appropriately modified co-monomers or polymerization techniques.

This compound serves as a viable precursor for the synthesis of complex aromatic structures like trifluoromethyl-substituted naphthalenes. A general and powerful strategy for forming naphthalene (B1677914) rings involves the dehydration of specific alcohols to form dienes, which then undergo cyclization. soton.ac.ukscispace.com

In a potential synthetic pathway, this compound can be dehydrated to yield 3-bromo-1-isopropenylbenzene (a derivative of 3-bromo-α-methylstyrene). This molecule contains a conjugated system that, while not a traditional diene for a Diels-Alder reaction, can participate in other types of cycloaddition or annulation reactions. More plausibly, the isopropenylbenzene derivative could be further modified. For instance, the bromine atom could be converted into an ortho-alkynyl group via Sonogashira coupling. The resulting aryl-alkyne could then undergo an acid-catalyzed cyclization to form a naphthalene ring.

A more direct approach involves a [4+2] cycloaddition, commonly known as the Diels-Alder reaction, which is a classic method for forming six-membered rings. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.com In this scenario, a diene reacts with a dienophile. While 3-bromo-1-isopropenylbenzene is not itself a typical diene, it can be envisioned as a component in more complex annulation strategies. For example, it could react with a trifluoromethyl-substituted dienophile under specific catalytic conditions to construct the substituted naphthalene core. The synthesis of α-(trifluoromethyl)styrenes and their use in cycloaddition reactions is an active area of research for creating complex fluorinated molecules. bohrium.comrsc.org

Precursors for Various Heterocyclic Systems (e.g., Indoline (B122111) Derivatives)

The structure of this compound offers significant potential as a starting material for the synthesis of various heterocyclic compounds, including indoline derivatives. This potential is realized not through direct cyclization, but by leveraging the molecule's functional groups to create reactive intermediates amenable to ring-forming reactions.

A key initial transformation is the acid-catalyzed dehydration of the tertiary alcohol. This reaction yields 1-bromo-3-(prop-1-en-2-yl)benzene, a more versatile intermediate for subsequent cyclization strategies. This alkene derivative contains both an aryl halide and a double bond, which are key components for powerful carbon-carbon bond-forming reactions catalyzed by transition metals.

One of the most prominent methods for constructing cyclic systems from such precursors is the intramolecular Heck reaction. wikipedia.orgorganicreactions.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.orglibretexts.org For the synthesis of an indoline ring, the 1-bromo-3-(prop-1-en-2-yl)benzene intermediate would require the introduction of an amine functionality on the aromatic ring, ortho to the propenyl group. This could potentially be achieved through methods like Buchwald-Hartwig amination of a suitably protected precursor. The resulting N-protected 2-aminoarylpropene could then undergo an intramolecular Heck cyclization. The general mechanism involves:

Oxidative addition of the aryl bromide to a Palladium(0) catalyst.

Intramolecular insertion of the alkene into the newly formed Palladium-carbon bond (carbopalladation), which forms the new carbon-carbon bond and closes the ring.

β-hydride elimination to regenerate the double bond within the newly formed heterocyclic ring system and restore the Pd(0) catalyst.

The intramolecular Heck reaction is a robust and widely applied strategy for the synthesis of heterocycles, offering a reliable pathway to construct the core structure of indolines and other related systems from appropriately substituted precursors derived from this compound. chim.it

Table 1: Key Research Findings on a Potential Synthetic Pathway

StepReactionReagents/Conditions (Hypothetical)Intermediate/ProductRationale
1DehydrationAcid catalyst (e.g., H₂SO₄), Heat1-bromo-3-(prop-1-en-2-yl)benzeneConverts the alcohol into a reactive alkene.
2AminationPd catalyst, ligand, base, amine sourceN-protected 1-(prop-1-en-2-yl)benzene-2-amine derivativeIntroduces the necessary nitrogen atom for the heterocycle.
3CyclizationPd(0) catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, baseIndoline derivativeForms the heterocyclic ring via intramolecular C-C bond formation. wikipedia.orgchim.it

Potential as a Ligand Scaffold in Organometallic and Coordination Chemistry

The molecular structure of this compound presents it as a candidate for development into a ligand scaffold for organometallic and coordination complexes. While the parent molecule itself is a weak ligand, its functional groups serve as handles for modification to create more sophisticated and effective ligands.

The primary features relevant to its potential as a ligand scaffold are:

The Hydroxyl Group: The oxygen atom of the tertiary alcohol possesses lone pairs of electrons and can act as a Lewis base, enabling it to coordinate to a metal center. However, tertiary alcohols are generally weak donors and are prone to elimination, which may limit the stability of resulting complexes.

The Phenyl Ring: The aromatic ring can be modified through electrophilic aromatic substitution to introduce other coordinating groups. This allows for the creation of multidentate ligands, where multiple atoms can bind to a single metal center, leading to more stable and kinetically inert complexes (the chelate effect).

The Bromo Substituent: The bromine atom is the most versatile feature for ligand development. It can be readily transformed using a variety of cross-coupling reactions. For example:

Suzuki or Stille coupling can be used to introduce new aryl or vinyl groups, potentially containing donor atoms.

Buchwald-Hartwig amination can replace the bromine with nitrogen-based ligands like amines or pyridyl groups.

Sonogashira coupling can introduce alkyne functionalities, which can be further modified or act as part of a larger conjugated system.

Lithiation or Grignard formation followed by reaction with phosphorus or sulfur electrophiles can install phosphine or thioether donors, which are common in catalysis.

Through these transformations, this compound can serve as a foundational building block, or scaffold, upon which complex, multidentate ligand architectures can be constructed. For instance, replacing the bromine with a diphenylphosphine (B32561) group would yield a molecule that could potentially act as a P,O-bidentate ligand, coordinating to a metal through both the phosphorus and the hydroxyl oxygen atoms. Such tailored ligands are crucial in fine-tuning the electronic and steric properties of metal catalysts for specific applications in organic synthesis.

Comparative Studies and Structure Reactivity Relationships

Comparison with Positional Isomers of Bromophenylpropan-2-ol (e.g., 2-(2-Bromophenyl)propan-2-ol (B1267433), 2-(4-Bromophenyl)propan-2-ol)

The location of the bromine atom on the phenyl ring—whether at the ortho (2-), meta (3-), or para (4-) position—has profound effects on the molecule's properties, from its synthesis to its chemical reactivity.

The most common and direct route to synthesizing bromophenylpropan-2-ol isomers is the Grignard reaction. mnstate.eduwisc.edu This method typically involves one of two main pathways:

Reaction of a bromophenylmagnesium halide (a Grignard reagent) with acetone. chegg.com

Reaction of a bromoacetophenone with methylmagnesium halide. libretexts.org

The accessibility and yield of each isomer are contingent on the availability of the starting materials and the steric and electronic environment around the reaction center. For instance, the synthesis of 2-(2-bromophenyl)propan-2-ol via the reaction of methyl 2-bromobenzoate (B1222928) with methylmagnesium bromide has been reported with yields as high as 98.2%. wisc.edu Another preparation using ethyl 2-bromobenzoate and methylmagnesium iodide achieved an 82% yield. wisc.edu

Table 1: Comparison of Synthetic Pathways for Bromophenylpropan-2-ol Isomers
IsomerCommon Starting Material(s)ReagentPotential Influence on YieldReported Yield
2-(2-Bromophenyl)propan-2-olMethyl 2-bromobenzoate or 2-BromoacetophenoneMethylmagnesium halidePotential steric hindrance from the ortho bromine may slightly lower yields compared to other isomers under certain conditions.82% - 98.2% wisc.edu
2-(3-Bromophenyl)propan-2-ol3-BromoacetophenoneMethylmagnesium halideLess steric hindrance compared to the ortho isomer, potentially leading to high and consistent yields.Not specified in reviewed literature
2-(4-Bromophenyl)propan-2-ol4-BromoacetophenoneMethylmagnesium halideMinimal steric hindrance from the distant para bromine, generally favoring high-yield reactions.Not specified in reviewed literature

The position of the bromine atom significantly dictates the reactivity of both the aromatic ring and the tertiary alcohol group.

In 2-(2-Bromophenyl)propan-2-ol , the bromine atom directs incoming electrophiles primarily to the 4- and 6-positions. The bulky propan-2-ol group at the 2-position provides significant steric hindrance, which would likely favor substitution at the less hindered 4-position.

In This compound , the bromine directs to the 2-, 4-, and 6-positions. The propan-2-ol group at the 3-position offers some steric hindrance to the adjacent 2- and 4-positions, potentially making the 6-position the most favored for substitution.

In 2-(4-Bromophenyl)propan-2-ol , the bromine directs to the 2- and 6-positions (which are equivalent). These positions are ortho to the bromine and meta to the propan-2-ol group.

Reactivity of the Tertiary Alcohol: Reactions involving the tertiary alcohol, such as acid-catalyzed dehydration or SN1 substitution, typically proceed through a tertiary benzylic carbocation intermediate. msu.educhemguide.co.uk The stability of this carbocation is paramount to the reaction rate. masterorganicchemistry.com The electron-withdrawing inductive effect of the bromine atom destabilizes this positive charge. The magnitude of this destabilization depends on the distance between the bromine and the carbocationic center.

2-bromo isomer: The bromine is in the ortho position, closest to the benzylic carbon. Its strong inductive effect significantly destabilizes the carbocation, making reactions like dehydration or SN1 substitution the slowest among the three isomers.

3-bromo isomer: The bromine is in the meta position. The inductive effect is weaker than in the ortho position but still significant, leading to an intermediate level of carbocation destabilization and reactivity.

4-bromo isomer: The bromine is in the para position, furthest from the benzylic carbon. Its destabilizing inductive effect is weakest, resulting in the most stable carbocation and the highest reactivity in SN1-type reactions.

Therefore, the expected order of reactivity for reactions proceeding via a benzylic carbocation is: 4-bromo > 3-bromo > 2-bromo .

Structure-Reactivity Relationships in Derivatization and Transformation Reactions

Derivatization is a common technique used to modify a molecule's properties, often by reacting the hydroxyl group. msu.edu Common derivatization reactions for alcohols include silylation, acylation, and alkylation. rsc.org

The structure of this compound imposes significant limitations on these reactions. The primary factor governing the reactivity of its hydroxyl group is steric hindrance. msu.edu Being a tertiary alcohol, the hydroxyl-bearing carbon is bonded to three other carbon atoms (two methyl groups and the bromophenyl group). This crowded environment physically obstructs the approach of derivatizing reagents to the oxygen atom. aroonchande.com

This steric hindrance establishes a clear structure-reactivity relationship:

Reactivity Order: Primary alcohols > Secondary alcohols > Tertiary alcohols. msu.edu

Reaction Conditions: Derivatization of tertiary alcohols like this compound typically requires more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of catalysts) compared to primary or secondary alcohols. msu.edu For example, O-acylation of the sterically similar 2-phenylpropan-2-ol gives lower yields compared to less hindered alcohols. masterorganicchemistry.com

Transformation reactions such as dehydration to form an alkene (2-(3-bromophenyl)prop-1-ene) are also governed by the tertiary alcohol structure. This structure favors an E1 elimination mechanism, which proceeds through the formation of the tertiary benzylic carbocation discussed previously. chemguide.co.uklibretexts.org

Analysis of Electronic and Steric Effects of the Bromine Substituent and Tertiary Alcohol Moiety on Compound Behavior

Electronic Effects:

Bromine Substituent: The bromine atom exerts a dual electronic influence.

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond framework. This effect deactivates the ring towards electrophilic attack and destabilizes any positive charge that develops on the ring or the benzylic carbon.

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the pi-system of the aromatic ring. This effect donates electron density, primarily to the ortho and para positions, partially counteracting the inductive effect at those sites. mnstate.edu

Tertiary Alcohol Moiety: The alkyl groups (two methyls and the carbon of the phenyl ring) attached to the hydroxyl-bearing carbon are electron-donating through induction, which helps to stabilize the aromatic ring. The oxygen atom's lone pairs can also donate electron density to the ring through resonance, although this effect is less pronounced than for a phenol (B47542) due to the intervening sp³ carbon.

Steric Effects:

Tertiary Alcohol Moiety: The –C(CH3)2OH group is sterically bulky. masterorganicchemistry.com As detailed in Section 7.2, this is the dominant factor in the reactivity of the hydroxyl group itself, hindering the approach of nucleophiles or derivatizing agents.

Bromine Substituent: A bromine atom has a significant van der Waals radius. In the case of the 2- (ortho) isomer, its proximity to the bulky propan-2-ol group would create considerable steric strain, potentially restricting the rotation of the C-C bond connecting the propan-2-ol group to the ring and further shielding the hydroxyl group and the adjacent ring positions. For this compound, the meta-positioning of the bromine and the alcohol group results in less direct steric interaction between them compared to the ortho isomer.

Table 2: Summary of Electronic and Steric Effects in this compound
Structural FeatureEffect TypeDescriptionImpact on Reactivity
Bromine Substituent (at meta-position)Electronic (Inductive, -I)Withdraws electron density from the entire ring.Deactivates the ring to electrophilic substitution; destabilizes benzylic carbocation intermediate.
Electronic (Resonance, +R)Donates electron density to ortho/para positions (relative to Br).Directs incoming electrophiles to positions 2, 4, and 6.
Tertiary Alcohol MoietyElectronic (Inductive, +I)Alkyl groups donate electron density to the ring.Slightly activates the aromatic ring and stabilizes positive charge.
StericBulky group due to two methyls and the phenyl ring.Hinders reactions at the hydroxyl group (e.g., derivatization); influences selectivity in aromatic substitution at adjacent positions.

Future Directions and Emerging Research Avenues

The utility of 2-(3-bromophenyl)propan-2-ol as a versatile chemical intermediate positions it at the forefront of several emerging research domains. Its unique combination of a reactive tertiary alcohol, a modifiable bromophenyl ring, and a stable propan-2-ol core provides a rich scaffold for innovation. Future research is poised to expand its applications far beyond traditional synthetic chemistry, venturing into advanced materials, automated chemical manufacturing, and computationally driven molecular design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Bromophenyl)propan-2-ol, and what reaction conditions are critical for achieving high purity?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 3-bromophenylboronic acid with acetone under acid catalysis or using 3-bromobenzyl alcohol in the presence of a base (e.g., KOH) and a solvent like THF. Critical parameters include temperature control (0–25°C), stoichiometric ratios, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product with >95% purity .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodology : Use a combination of techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm the aromatic substitution pattern and hydroxyl group.
  • Mass spectrometry (ESI-MS) for molecular ion verification.
  • HPLC with UV detection (λ = 254 nm) to assess purity.
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation, as demonstrated in structurally analogous brominated compounds .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodology :

  • Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Use fume hoods to avoid inhalation of vapors.
  • Store in airtight containers away from oxidizers and acids.
  • Dispose of waste via certified hazardous waste services, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported yields for this compound synthesis across different studies?

  • Methodology : Analyze variables such as:

  • Catalyst efficiency : Transition-metal catalysts (e.g., Pd) may improve yields but introduce cost/complexity.
  • Reaction time : Extended durations (24–48 hrs) may favor side reactions (e.g., over-alkylation).
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may reduce regioselectivity. Systematic DOE (Design of Experiments) can identify optimal conditions .

Q. What strategies mitigate low regioselectivity in Friedel-Crafts alkylation pathways for this compound derivatives?

  • Methodology :

  • Directing groups : Introduce electron-withdrawing substituents (e.g., -NO₂) on the benzene ring to guide alkylation to the meta position.
  • Catalyst modulation : Use Lewis acids (e.g., AlCl₃) to stabilize intermediates and enhance selectivity.
  • Computational modeling : DFT calculations predict reactive sites and transition states, enabling rational design of substrates .

Q. How can the antimicrobial potential of this compound derivatives be systematically evaluated?

  • Methodology :

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Structure-Activity Relationship (SAR) studies : Modify the bromophenyl group or hydroxyl position to correlate structural changes with efficacy.
  • Mechanistic studies : Fluorescence-based assays to assess membrane disruption or enzyme inhibition (e.g., β-lactamase) .

Q. What analytical techniques resolve conflicting data on the compound’s stability under varying pH conditions?

  • Methodology :

  • Accelerated stability studies : Expose the compound to pH 2–12 buffers at 40°C for 14 days.
  • LC-MS/MS monitoring : Detect degradation products (e.g., debromination or oxidation byproducts).
  • Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life under specific storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.